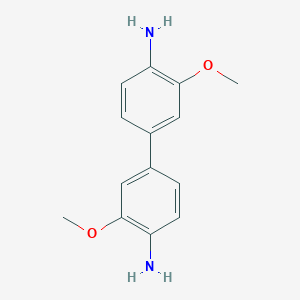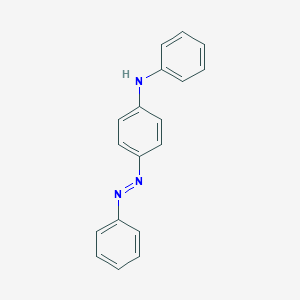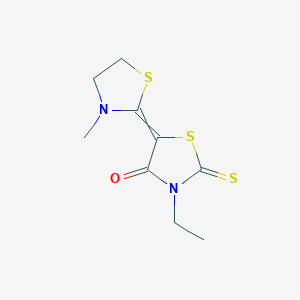
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of enzymes, DNA damage, and apoptosis induction. For instance, a study by Hua et al. (2016) reported that 4-Thiazolidinone derivatives induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway.
Effets Biochimiques Et Physiologiques
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been shown to exhibit several biochemical and physiological effects. For instance, a study by Wang et al. (2016) reported that 4-Thiazolidinone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Another study by Li et al. (2019) reported that 4-Thiazolidinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, one of the limitations of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments is its low solubility in water, which may limit its use in aqueous systems.
Orientations Futures
There are several future directions for the research on 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-. One of the future directions is the synthesis of novel derivatives with improved biological activities. Another future direction is the investigation of the mechanism of action of 4-Thiazolidinone derivatives to better understand their biological activities. Additionally, the development of new synthetic methods for 4-Thiazolidinone derivatives may open up new avenues for their applications in various fields. Finally, the use of computational methods to design novel 4-Thiazolidinone derivatives may lead to the discovery of new compounds with potent biological activities.
Conclusion:
In conclusion, 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that exhibits a wide range of biological activities. Its potential applications in medicinal chemistry, agrochemicals, and materials science have made it an attractive target for research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- have been discussed in this paper. Further research on this compound may lead to the discovery of novel compounds with potent biological activities.
Méthodes De Synthèse
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- involves the reaction between ethyl acetoacetate, 2-amino-3-methylthiazolidine, and carbon disulfide under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis of novel derivatives of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- and their biological activities. For instance, a study by Zhang et al. (2017) reported the synthesis of 4-Thiazolidinone derivatives with potent antitumor activity against human lung cancer cells.
Propriétés
Numéro CAS |
10505-45-0 |
|---|---|
Nom du produit |
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- |
Formule moléculaire |
C9H12N2OS3 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H12N2OS3/c1-3-11-7(12)6(15-9(11)13)8-10(2)4-5-14-8/h3-5H2,1-2H3 |
Clé InChI |
LLNMOYQUPSTPAA-SOFGYWHQSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\2/N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
SMILES canonique |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Autres numéros CAS |
10505-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





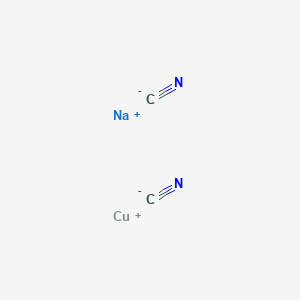
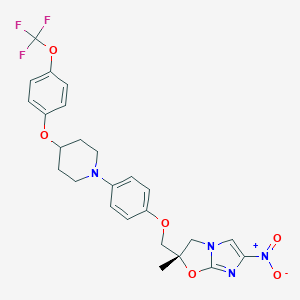


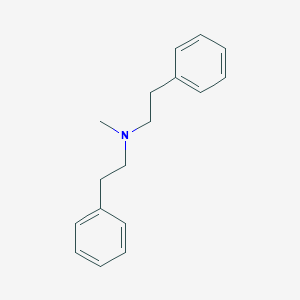
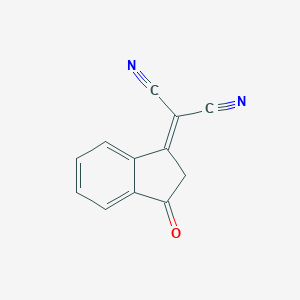
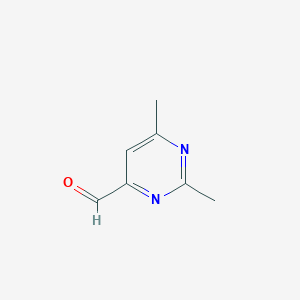
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
